Anti-Tubercular Potential via Scaffold Analogy: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Carboxamides
The direct anti-tubercular activity of ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate has not been published. However, a close structural analog, a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, was directly compared to its imidazo[1,2-a]pyridine counterparts. The pyrimidine core (Compound 6) showed a distinct potency and selectivity profile, demonstrating the critical impact of the core heterocycle on biological activity [1]. This supports the ethyl ester derivative as a key intermediate for optimizing pyrimidine-based anti-TB agents.
| Evidence Dimension | In vitro anti-tubercular activity against H37Rv M. tuberculosis (MIC) |
|---|---|
| Target Compound Data | N-benzyl-2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide (Compound 6): MIC = 1.3 μM |
| Comparator Or Baseline | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (Compound 2): MIC = 0.1 μM |
| Quantified Difference | The pyrimidine analog (6) was 13-fold less potent than the most potent pyridine analog (2). |
| Conditions | MABA assay against replicating M. tuberculosis H37Rv [1]. |
Why This Matters
This demonstrates that a simple scaffold switch from pyridine to pyrimidine at the same substitution pattern retains substantial (sub-μM) potency, validating the imidazo[1,2-a]pyrimidine-3-carboxylate core as a viable alternative scaffold for lead optimization.
- [1] Moraski, G. C., Oliver, A. G., Markley, L. D., Cho, S., Franzblau, S. G., & Miller, M. J. (2014). Scaffold-switching. Bioorganic & Medicinal Chemistry Letters, 24(15), 3493-3498. View Source
